(Z)-6-Heneicosen-11-one
Overview
Description
(Z)-6-Heneicosen-11-one is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound is part of the family of alkenones, which are known for their diverse applications in various fields, including chemistry and biology. The (Z)-configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, which can influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-Heneicosen-11-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain alkenes and ketones.
Formation of the Double Bond: The double bond is introduced through reactions such as Wittig or Horner-Wadsworth-Emmons reactions, which are commonly used to form carbon-carbon double bonds.
Ketone Formation: The ketone functional group can be introduced via oxidation reactions, using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Catalysts such as palladium or platinum may be used to facilitate the formation of the double bond and the ketone group.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-6-Heneicosen-11-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alkenes and ketones.
Scientific Research Applications
Chemistry: (Z)-6-Heneicosen-11-one is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics due to its long carbon chain and functional groups.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which (Z)-6-Heneicosen-11-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s long carbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
(E)-6-Heneicosen-11-one: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, which can result in different physical and chemical properties.
6-Heneicosen-11-ol: This compound has an alcohol group instead of a ketone, leading to different reactivity and applications.
6-Heneicosenoic Acid: The carboxylic acid derivative of (Z)-6-Heneicosen-11-one, which has distinct chemical properties and uses.
Uniqueness: this compound is unique due to its specific (Z)-configuration and the presence of both a double bond and a ketone group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(Z)-henicos-6-en-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-20H2,1-2H3/b13-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNMHCDVFVPONQ-QBFSEMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)CCC/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886116 | |
Record name | (6Z)-Henicos-6-en-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54844-65-4 | |
Record name | (Z)-6-Heneicosen-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54844-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-6-Heneicosen-11-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054844654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Heneicosen-11-one, (6Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (6Z)-Henicos-6-en-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HENEICOSEN-11-ONE, (6Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H4B905AX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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